1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea - 1024062-66-5

1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Catalog Number: EVT-3061910
CAS Number: 1024062-66-5
Molecular Formula: C25H31N3O3
Molecular Weight: 421.541
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel inhibitor of the “funny” current channel (If channel) expressed in the heart's sinus node. It is being developed for treating stable angina and atrial fibrillation. []
  • Relevance: Both YM758 and the target compound, 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety. This structural similarity suggests potential overlap in their pharmacological profiles, although their specific targets differ. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758, identified in human urine, plasma, and feces. It exhibits inhibitory activity towards human (h) organic cation transporter (OCT) 2 and rat (r) Oct2, suggesting potential involvement in renal excretion. []
  • Relevance: YM-252124 retains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure, directly linking it to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. This shared scaffold implies possible similarities in their physicochemical properties and metabolic pathways. []

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another human metabolite of YM758, detected in both urine and plasma samples. Its pharmacological properties are not extensively discussed in the provided literature. []
  • Relevance: Structurally, YM-385459 maintains the characteristic 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl fragment present in the target compound, 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. This common substructure indicates a potential for shared chemical reactivity and potential for similar metabolic transformations. []

N-(4-fluorobenzoyl)glycine (YM-385461)

  • Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in human plasma. Its potential for renal secretion via hOAT1/rOat1 is proposed. []
  • Relevance: Although lacking the 6,7-dimethoxy-tetrahydroisoquinoline core, YM-385461's identification as a metabolite of YM758, which shares structural similarities with 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, suggests that exploring potential metabolic pathways involving similar transformations in the target compound might be relevant. []

(+)-(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

  • Compound Description: CIQ is a positive allosteric modulator that selectively enhances the activity of GluN2C/2D-containing NMDA receptors. It demonstrates no agonistic effects on its own and does not influence GluN2A- or GluN2B-containing NMDA receptors. [, ]
  • Compound Description: These compounds represent a novel class of positive allosteric modulators (PAMs) exhibiting activity across a broader range of NMDA receptor subtypes compared to CIQ, including GluN2A, GluN2B, GluN2C, and GluN2D. []
  • Relevance: While not sharing the exact core structure of 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea, the (S)-enantiomers of EU1180-55 and EU1180-154 are structurally related to CIQ, which in turn shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core with the target compound. This connection suggests a potential avenue for exploring structural modifications of 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea to target a wider array of NMDA receptor subtypes. []
  • Compound Description: These are enantiomers of the aforementioned (S)-EU1180-55 and (S)-EU1180-154, displaying selective activity predominantly towards GluN2C- and GluN2D-containing NMDA receptors. []
  • Relevance: The (R)-enantiomers, similar to their (S) counterparts, are structurally related to CIQ and thus indirectly connected to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. Studying the structure-activity relationships of these enantiomers could provide insights into the impact of chirality and specific substitutions on the activity and selectivity profile of compounds related to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl]urea. []

Properties

CAS Number

1024062-66-5

Product Name

1-cyclohexyl-3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

IUPAC Name

1-cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Molecular Formula

C25H31N3O3

Molecular Weight

421.541

InChI

InChI=1S/C25H31N3O3/c1-30-23-15-18-12-13-26-22(21(18)16-24(23)31-2)14-17-8-10-20(11-9-17)28-25(29)27-19-6-4-3-5-7-19/h8-11,15-16,19H,3-7,12-14H2,1-2H3,(H2,27,28,29)

InChI Key

VJGBGTJQJLURSL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4CCCCC4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.